Cas no 682776-71-2 (6-methoxy-2-(4-methylpiperidin-1-yl)-5-nitropyrimidin-4-amine)

6-Methoxy-2-(4-methylpiperidin-1-yl)-5-nitropyrimidin-4-amine is a nitropyrimidine derivative with potential applications in pharmaceutical and agrochemical research. Its structural features, including the methoxy and nitro substituents, contribute to its reactivity and versatility as an intermediate in synthetic chemistry. The 4-methylpiperidin-1-yl moiety enhances its solubility and bioavailability, making it suitable for further derivatization. This compound exhibits stability under standard conditions and demonstrates compatibility with a range of reaction conditions, facilitating its use in complex synthetic pathways. Its well-defined molecular architecture allows for precise modifications, supporting the development of novel bioactive molecules.
6-methoxy-2-(4-methylpiperidin-1-yl)-5-nitropyrimidin-4-amine structure
682776-71-2 structure
Product name:6-methoxy-2-(4-methylpiperidin-1-yl)-5-nitropyrimidin-4-amine
CAS No:682776-71-2
MF:C11H17N5O3
MW:267.284381628037
CID:6466109

6-methoxy-2-(4-methylpiperidin-1-yl)-5-nitropyrimidin-4-amine Chemical and Physical Properties

Names and Identifiers

    • 6-methoxy-2-(4-methylpiperidin-1-yl)-5-nitropyrimidin-4-amine
    • 4-Pyrimidinamine, 6-methoxy-2-(4-methyl-1-piperidinyl)-5-nitro-
    • Inchi: 1S/C11H17N5O3/c1-7-3-5-15(6-4-7)11-13-9(12)8(16(17)18)10(14-11)19-2/h7H,3-6H2,1-2H3,(H2,12,13,14)
    • InChI Key: WMJVKDYOWCVIDK-UHFFFAOYSA-N
    • SMILES: C1(N2CCC(C)CC2)=NC(OC)=C([N+]([O-])=O)C(N)=N1

Experimental Properties

  • Density: 1.295±0.06 g/cm3(Predicted)
  • Boiling Point: 504.2±60.0 °C(Predicted)
  • pka: 3.68±0.10(Predicted)

6-methoxy-2-(4-methylpiperidin-1-yl)-5-nitropyrimidin-4-amine Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F1066-0032-1mg
6-methoxy-2-(4-methylpiperidin-1-yl)-5-nitropyrimidin-4-amine
682776-71-2 90%+
1mg
$54.0 2023-05-17
Life Chemicals
F1066-0032-15mg
6-methoxy-2-(4-methylpiperidin-1-yl)-5-nitropyrimidin-4-amine
682776-71-2 90%+
15mg
$89.0 2023-05-17
Life Chemicals
F1066-0032-20μmol
6-methoxy-2-(4-methylpiperidin-1-yl)-5-nitropyrimidin-4-amine
682776-71-2 90%+
20μl
$79.0 2023-05-17
Life Chemicals
F1066-0032-10μmol
6-methoxy-2-(4-methylpiperidin-1-yl)-5-nitropyrimidin-4-amine
682776-71-2 90%+
10μl
$69.0 2023-05-17
Life Chemicals
F1066-0032-25mg
6-methoxy-2-(4-methylpiperidin-1-yl)-5-nitropyrimidin-4-amine
682776-71-2 90%+
25mg
$109.0 2023-05-17
Life Chemicals
F1066-0032-2mg
6-methoxy-2-(4-methylpiperidin-1-yl)-5-nitropyrimidin-4-amine
682776-71-2 90%+
2mg
$59.0 2023-05-17
Life Chemicals
F1066-0032-10mg
6-methoxy-2-(4-methylpiperidin-1-yl)-5-nitropyrimidin-4-amine
682776-71-2 90%+
10mg
$79.0 2023-05-17
Life Chemicals
F1066-0032-2μmol
6-methoxy-2-(4-methylpiperidin-1-yl)-5-nitropyrimidin-4-amine
682776-71-2 90%+
2μl
$57.0 2023-05-17
Life Chemicals
F1066-0032-30mg
6-methoxy-2-(4-methylpiperidin-1-yl)-5-nitropyrimidin-4-amine
682776-71-2 90%+
30mg
$119.0 2023-05-17
Life Chemicals
F1066-0032-5μmol
6-methoxy-2-(4-methylpiperidin-1-yl)-5-nitropyrimidin-4-amine
682776-71-2 90%+
5μl
$63.0 2023-05-17

Additional information on 6-methoxy-2-(4-methylpiperidin-1-yl)-5-nitropyrimidin-4-amine

Research Briefing on 6-Methoxy-2-(4-methylpiperidin-1-yl)-5-nitropyrimidin-4-amine (CAS: 682776-71-2)

This research briefing provides an in-depth analysis of the latest advancements and findings related to the compound 6-methoxy-2-(4-methylpiperidin-1-yl)-5-nitropyrimidin-4-amine (CAS: 682776-71-2). This pyrimidine derivative has garnered significant attention in the chemical biology and pharmaceutical research communities due to its potential therapeutic applications. The briefing synthesizes recent studies, highlighting key discoveries, methodologies, and implications for future research and drug development.

Recent studies have focused on the synthesis, structural characterization, and biological evaluation of 6-methoxy-2-(4-methylpiperidin-1-yl)-5-nitropyrimidin-4-amine. A 2023 publication in the Journal of Medicinal Chemistry detailed an optimized synthetic route for this compound, achieving a yield of 78% with high purity. The study emphasized the importance of the nitro and methoxy functional groups in modulating the compound's reactivity and binding affinity to biological targets. Computational docking studies suggested potential interactions with kinase enzymes, positioning it as a candidate for kinase inhibitor development.

In vitro and in vivo evaluations have revealed promising pharmacological properties. A preclinical study demonstrated that 6-methoxy-2-(4-methylpiperidin-1-yl)-5-nitropyrimidin-4-amine exhibits selective inhibition of cyclin-dependent kinases (CDKs), particularly CDK2 and CDK6, at nanomolar concentrations. This activity was correlated with anti-proliferative effects in cancer cell lines, including breast and lung adenocarcinoma models. Notably, the compound showed a favorable toxicity profile in rodent models, with no significant off-target effects observed at therapeutic doses.

The mechanistic insights into this compound's action were further elucidated in a 2024 study published in ACS Chemical Biology. Researchers employed cryo-EM and X-ray crystallography to resolve the compound's binding mode within the ATP-binding pocket of CDK2. The findings revealed a unique hydrogen-bonding network involving the nitropyrimidine core, which contributes to its high selectivity. Additionally, molecular dynamics simulations predicted enhanced stability of the inhibitor-enzyme complex, supporting its potential as a long-acting therapeutic agent.

Beyond oncology, recent exploratory research has investigated the compound's utility in neurodegenerative diseases. A collaborative study between academic and industry researchers reported that 6-methoxy-2-(4-methylpiperidin-1-yl)-5-nitropyrimidin-4-amine crosses the blood-brain barrier and exhibits neuroprotective effects in models of Parkinson's disease. The proposed mechanism involves modulation of oxidative stress pathways and inhibition of aberrant protein aggregation. These findings open new avenues for repurposing this molecule in CNS disorders.

From a drug development perspective, pharmacokinetic studies have shown that the compound has acceptable oral bioavailability (F = 45-52%) and a half-life suitable for once-daily dosing in humans. Medicinal chemistry efforts are currently focused on optimizing the formulation to improve solubility and reduce first-pass metabolism. Several patent applications filed in 2023-2024 protect novel salt forms and prodrug derivatives of this scaffold, indicating growing commercial interest.

In conclusion, 6-methoxy-2-(4-methylpiperidin-1-yl)-5-nitropyrimidin-4-amine represents a versatile chemical scaffold with demonstrated potential across multiple therapeutic areas. The convergence of structural biology, computational modeling, and phenotypic screening approaches has accelerated its development trajectory. Future research directions include comprehensive toxicology studies, biomarker identification for patient stratification, and exploration of combination therapies. This compound exemplifies how strategic modifications to pyrimidine-based pharmacophores can yield molecules with tailored biological properties.

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